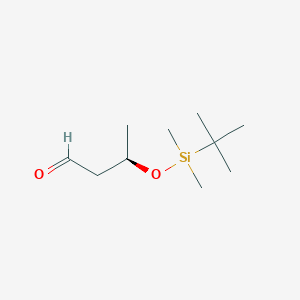
(R)-3-((tert-Butyldimethylsilyl)oxy)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(tert-Butyldimethylsiloxy)butanal is an organic compound that features a tert-butyldimethylsiloxy group attached to a butanal backbone. This compound is of interest in organic synthesis due to its unique structural properties, which make it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butyldimethylsiloxy)butanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether. The aldehyde functionality is then introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of ®-3-(tert-Butyldimethylsiloxy)butanal may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butyldimethylsiloxy group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-(tert-Butyldimethylsiloxy)butanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyldimethylsiloxy group can be substituted under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Acidic or basic conditions for desilylation
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Hydroxyl compounds
Scientific Research Applications
®-3-(tert-Butyldimethylsiloxy)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ®-3-(tert-Butyldimethylsiloxy)butanal involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be selectively removed under specific conditions to reveal a hydroxyl group. These properties make it a valuable intermediate in multi-step synthetic processes.
Comparison with Similar Compounds
Similar Compounds
®-3-(tert-Butyldimethylsiloxy)butanol: Similar structure but with a hydroxyl group instead of an aldehyde.
®-3-(tert-Butyldimethylsiloxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
®-3-(tert-Butyldimethylsiloxy)butylamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
®-3-(tert-Butyldimethylsiloxy)butanal is unique due to its combination of an aldehyde and a silyl ether group, which provides distinct reactivity and selectivity in chemical reactions. This makes it a versatile intermediate in organic synthesis, particularly in the development of complex molecules.
Properties
CAS No. |
72150-39-1 |
|---|---|
Molecular Formula |
C10H22O2Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxybutanal |
InChI |
InChI=1S/C10H22O2Si/c1-9(7-8-11)12-13(5,6)10(2,3)4/h8-9H,7H2,1-6H3/t9-/m1/s1 |
InChI Key |
AFIKGLAMEXCVAN-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CC=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(CC=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















